molecular formula C10H8O2 B1489538 3-Ethynyl-4-methylbenzoic acid CAS No. 1001203-03-7

3-Ethynyl-4-methylbenzoic acid

Cat. No. B1489538
M. Wt: 160.17 g/mol
InChI Key: FXLGXUBFIWFPJA-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methylbenzoic acid, also known as EMBA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 176-178 °C and a boiling point of 302 °C. EMBA is a non-steroidal anti-inflammatory drug (NSAID) and it is used in the synthesis of many organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer agents, antibiotics, and anti-fungal agents.

Scientific Research Applications

Ligand Elaboration in Porous Frameworks

  • Ligand-Elaboration for Structural Diversity : A study by Gadzikwa et al. (2008) focused on synthesizing a series of 4,4'-ethynylenedibenzoic acids, including derivatives of 3-Ethynyl-4-methylbenzoic acid, for creating diverse metal-organic frameworks (MOFs) with varied connectivities and interpenetration levels (Gadzikwa et al., 2008).

Organic Synthesis

  • Synthesis and Characterization of Derivatives : Hu Jun-fu et al. (2006) demonstrated the synthesis of new derivatives starting from Ethyl 4-methylbenzoate, a compound related to 3-Ethynyl-4-methylbenzoic acid. This research provided insights into the methods of creating complex organic structures with potential biological activities (Hu Jun-fu et al., 2006).

Materials Science

  • Gas Sensing Materials : A study by Daud et al. (2019) used ethynylated-thiourea derivatives of 4-methylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea for creating resistive-type carbon dioxide (CO2) gas sensors. This research hints at the potential utility of 3-Ethynyl-4-methylbenzoic acid in the development of novel sensor materials (Daud et al., 2019).

Coordination Chemistry

  • Coordination Polymers and Supramolecular Assemblies : Varughese and Pedireddi (2005) explored the assembly of 3,5-dinitro-4-methylbenzoic acid, which is structurally related to 3-Ethynyl-4-methylbenzoic acid, with Pr(III) in host structures. This work contributes to understanding the potential of such compounds in creating stable coordination polymers (Varughese & Pedireddi, 2005).

Pharmaceutical Chemistry

  • Key Synthon in Pharmaceutical Synthesis : Salman et al. (2002) described an efficient synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid from 2-hydroxy-4-methylbenzoic acid. This study showcases the importance of similar structures in synthesizing key intermediates for pharmaceutical agents like repaglinide (Salman et al., 2002).

properties

IUPAC Name

3-ethynyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGXUBFIWFPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CH Zhang, MW Zheng, YP Li, XD Lin… - Journal of medicinal …, 2015 - ACS Publications
… acid was esterificated and subsequently coupled with ethynyltrimethylsilane under Sonogashira coupling conditions, followed by deprotection to yield 3-ethynyl-4-methylbenzoic acid 6. …
Number of citations: 45 pubs.acs.org
M Pandrala, AAN Bruyneel, AP Hnatiuk… - Journal of medicinal …, 2022 - ACS Publications
… Starting material 3-ethynyl-4-methylbenzoic acid 16 was obtained from 3-iodo-4-methylbenzoate 6 via Sonogashira reaction followed by hydrolysis. Amide coupling of 17 with 16 …
Number of citations: 5 pubs.acs.org
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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